CAY10406

Beschreibung

Eigenschaften

IUPAC Name |

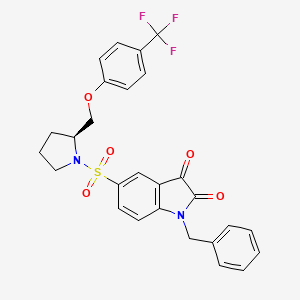

1-benzyl-5-[(2S)-2-[[4-(trifluoromethyl)phenoxy]methyl]pyrrolidin-1-yl]sulfonylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23F3N2O5S/c28-27(29,30)19-8-10-21(11-9-19)37-17-20-7-4-14-32(20)38(35,36)22-12-13-24-23(15-22)25(33)26(34)31(24)16-18-5-2-1-3-6-18/h1-3,5-6,8-13,15,20H,4,7,14,16-17H2/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBVQFYPQBMLQY-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3=O)CC4=CC=CC=C4)COC5=CC=C(C=C5)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3=O)CC4=CC=CC=C4)COC5=CC=C(C=C5)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23F3N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of CAY10406

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10406 is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD dependent protein deacetylase family. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. Through a comprehensive review of available data, this document aims to serve as a critical resource for researchers investigating SIRT2 biology and the therapeutic potential of its inhibitors.

Introduction to SIRT2 and Its Inhibition

Sirtuin 2 (SIRT2) is a Class III histone deacetylase (HDAC) that plays a crucial role in a variety of cellular processes, including cell cycle regulation, genomic stability, and metabolism. Primarily localized in the cytoplasm, SIRT2's main substrate is α-tubulin, a key component of microtubules. By deacetylating α-tubulin at lysine-40, SIRT2 influences microtubule dynamics and stability. Dysregulation of SIRT2 activity has been implicated in various pathologies, including cancer and neurodegenerative diseases, making it a compelling target for therapeutic intervention. This compound has emerged as a valuable chemical probe for studying the physiological and pathological roles of SIRT2.

Mechanism of Action of this compound

This compound exerts its biological effects through the direct inhibition of the deacetylase activity of SIRT2. By binding to the enzyme, this compound prevents the removal of acetyl groups from SIRT2's substrates.

Molecular Interaction with SIRT2

While the precise binding mode of this compound is not extensively detailed in the public domain, it is understood to interact with the catalytic domain of SIRT2, likely competing with either the acetylated substrate or the NAD+ cofactor. This inhibition leads to a hyperacetylated state of SIRT2's target proteins.

Primary Cellular Effect: Tubulin Hyperacetylation

The most well-documented downstream effect of this compound is the increased acetylation of α-tubulin. This post-translational modification is associated with more stable microtubules, which can, in turn, affect cellular processes such as cell division, migration, and intracellular transport.

Quantitative Data: Inhibitor Potency and Selectivity

| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Reference |

| Tenovin-6 | 21 | 10 | 67 | [1] |

| Cambinol | 56 | 59 | - | [1] |

| Sirtinol | 131 | 38 | - | [1] |

| Compound 11c | 0.0036 | 0.0027 | 0.004 | [2] |

Key Signaling Pathways Modulated by this compound

By inhibiting SIRT2, this compound can influence multiple signaling pathways critical for cell fate and function.

Cell Cycle Regulation

SIRT2 plays a role in mitotic progression. Its inhibition can lead to defects in cell division, providing a potential avenue for anti-cancer therapies.

Regulation of Genomic Integrity

SIRT2 is also involved in the DNA damage response. Its inhibition may sensitize cancer cells to DNA-damaging agents.

References

CAY10406: A Selective Caspase 3/7 Inhibitor for Apoptosis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. The caspase family of cysteine proteases plays a central role in the execution of apoptosis. Among these, caspases 3 and 7 are the primary executioner caspases, responsible for the cleavage of a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

CAY10406 is a member of the isatin sulfonamide class of compounds, which are potent, cell-permeable, and reversible inhibitors of caspase 3 and caspase 7. Due to their high selectivity, these inhibitors serve as valuable tools for elucidating the specific roles of caspase 3 and 7 in the apoptotic signaling cascade and for exploring their therapeutic potential in diseases characterized by excessive apoptosis. This technical guide provides a comprehensive overview of the biochemical properties, mechanism of action, and experimental applications of this compound and its closely related analogs.

Mechanism of Action and Selectivity

This compound and related isatin sulfonamides are non-peptide inhibitors that exhibit high selectivity for caspases 3 and 7 over other caspase family members. This selectivity is achieved through a unique binding mechanism that primarily involves interactions with the S2 subsite of the caspase active site. Unlike many peptide-based inhibitors that target the S1 aspartic acid binding pocket, isatin sulfonamides derive their specificity from interactions with hydrophobic residues unique to the S2 pocket of caspases 3 and 7.

The inhibitory activity of a well-characterized analog, often referred to as Caspase-3/7 Inhibitor I, has been quantified against a panel of caspases, demonstrating its potent and selective nature.

Table 1: Inhibitory Activity of a this compound Analog (Caspase-3/7 Inhibitor I) against various Caspases

| Caspase | Ki (nM) | IC50 (nM) |

| Caspase-3 | 60 | 120 |

| Caspase-7 | 170 | - |

| Caspase-9 | 3,100 | - |

| Caspase-1 | >25,000 | - |

| Caspase-2 | >25,000 | - |

| Caspase-4 | >25,000 | - |

| Caspase-6 | >25,000 | - |

| Caspase-8 | >25,000 | - |

Data for a closely related isatin sulfonamide analog of this compound.

Apoptotic Signaling Pathways and the Role of Caspase 3/7

Caspases 3 and 7 are activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This compound, by inhibiting these executioner caspases, effectively blocks the downstream events of apoptosis.

An In-depth Technical Guide to CAY10406: A Selective Caspase-3/7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10406 is a trifluoromethyl analog of an isatin sulfonamide compound that functions as a selective inhibitor of caspases-3 and -7. These caspases are critical executioner enzymes in the apoptotic signaling cascade, making their inhibition a key area of research in apoptosis-related diseases. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including relevant experimental protocols and signaling pathway diagrams.

Chemical Structure and Properties

This compound is a complex organic molecule with a well-defined chemical structure. Its properties are summarized in the table below.

| Property | Value |

| Formal Name | (S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidinynyl]-sulfonyl)-isatin |

| CAS Number | 2108603-03-6 |

| Molecular Formula | C₂₇H₂₃F₃N₂O₅S |

| Formula Weight | 544.5 g/mol |

| Purity | ≥98% |

| Formulation | A crystalline solid |

| SMILES | O=C(C1=CC(S(N2--INVALID-LINK--CCC2)(=O)=O)=CC=C1N4CC5=CC=CC=C5)C4=O |

| InChI Key | SNBVQFYPQBMLQY-FQEVSTJZSA-N |

Table 1: Chemical and Physical Properties of this compound.

Solubility

| Solvent | Approximate Solubility |

| DMF | 25 mg/mL |

| DMF:PBS (pH 7.2) (1:2) | 0.5 mg/mL |

| DMSO | 10 mg/mL |

| Ethanol | 0.05 mg/mL |

Table 2: Solubility of this compound in Various Solvents.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of caspase-3 and caspase-7. These caspases are "effector" or "executioner" caspases that, once activated by initiator caspases (e.g., caspase-9), proceed to cleave a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

| Target | Kᵢ (app) | IC₅₀ |

| Caspase-3 | 60 nM | 120 nM |

| Caspase-7 | 170 nM | - |

| Caspase-9 | 3.1 µM | - |

| Caspase-1, -2, -4, -6, -8 | ≥25 µM | - |

Table 3: Inhibitory Activity of Caspase-3/7 Inhibitor I (a non-trifluoromethyl analog of this compound).

A key application of this compound has been demonstrated in the study of inflammation. Specifically, it was used to show that a 28-kDa proinflammatory fragment of interleukin-1β (IL-1β) is generated through caspase-7-mediated cleavage in vitro.[1] In this study, this compound was shown to inhibit the expression of this 28-kDa IL-1β fragment at a concentration of 10 µM without significant cytotoxicity.[1]

Signaling Pathways

Apoptosis Signaling Pathway

This compound targets the final execution phase of the apoptotic cascade. The following diagram illustrates the intrinsic and extrinsic apoptosis pathways, highlighting the central role of caspases-3 and -7.

Figure 1: Apoptosis Signaling Pathway showing inhibition by this compound.

Caspase-7-Mediated IL-1β Cleavage

This compound has been instrumental in elucidating a non-canonical pathway for the processing of pro-IL-1β. The following diagram outlines this process.

Figure 2: Caspase-7-mediated cleavage of pro-IL-1β.

Experimental Protocols

In Vitro Caspase-3/7 Activity Assay (Fluorometric)

This protocol provides a general method for determining the inhibitory activity of compounds like this compound on caspase-3 and -7 in vitro.

Materials:

-

Recombinant active caspase-3 or caspase-7

-

Caspase assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

-

This compound

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in caspase assay buffer to the desired final concentrations.

-

In a 96-well black microplate, add the following to each well:

-

Caspase assay buffer

-

Diluted this compound (or vehicle control)

-

Recombinant active caspase-3 or caspase-7

-

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Add the fluorogenic substrate (Ac-DEVD-AMC) to each well to initiate the reaction.

-

Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a fluorometric plate reader.

-

Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Inhibition of 28-kDa IL-1β Fragment Expression in PBMCs (based on Pathak S, et al., 2020)

This protocol describes the use of this compound to inhibit the generation of the 28-kDa IL-1β fragment in peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs

-

RPMI-1640 medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blotting apparatus and reagents

-

Primary antibody against IL-1β

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture human PBMCs in RPMI-1640 medium.

-

Pre-treat the cells with 10 µM this compound (or vehicle control) for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4-24 hours) to induce pro-IL-1β expression and processing.

-

Harvest the cells by centrifugation and wash with cold PBS.

-

Lyse the cell pellets in cell lysis buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatants.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Perform SDS-PAGE by loading equal amounts of protein from each sample.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for IL-1β overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on the expression of the 28-kDa IL-1β fragment.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on protein expression in a cell-based assay.

References

CAY10406: A Technical Guide to its Application in Apoptosis Pathway Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CAY10406, a potent and selective inhibitor of caspases-3 and -7, and its critical role in the study of apoptosis. This document will detail the mechanism of action of this compound, its application in elucidating apoptotic signaling pathways, and provide experimental context for its use.

Introduction to Apoptosis and the Role of Effector Caspases

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. This process is tightly regulated and executed by a family of cysteine proteases known as caspases. Apoptotic signaling converges on two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways culminate in the activation of effector caspases, primarily caspase-3 and caspase-7, which are responsible for the proteolytic cleavage of a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

This compound: A Selective Inhibitor of Caspase-3 and Caspase-7

Mechanism of Action

This compound functions by targeting the active sites of caspase-3 and caspase-7, thereby preventing them from cleaving their downstream substrates. By inhibiting these key executioner caspases, this compound effectively blocks the final stages of apoptosis. This allows researchers to investigate the upstream signaling events leading to caspase activation and to identify cellular processes that are dependent on the activity of these specific caspases.

Studying Apoptosis Pathways with this compound

This compound can be utilized in a variety of experimental settings to probe the intricacies of apoptotic signaling. Its primary application lies in its ability to functionally separate upstream apoptotic signaling from the downstream execution phase.

Elucidating the Role of Caspase-3 and -7 in Different Apoptotic Stimuli

Researchers can induce apoptosis through various stimuli, such as treatment with chemotherapeutic agents, exposure to death receptor ligands (e.g., TNF-α, FasL), or induction of cellular stress. By co-treating cells with an apoptotic stimulus and this compound, it is possible to determine if the observed cellular changes are a direct result of caspase-3 and -7 activity.

Differentiating Between Caspase-Dependent and Caspase-Independent Cell Death

While apoptosis is the most well-characterized form of programmed cell death, other caspase-independent pathways exist. This compound can be employed to distinguish between these mechanisms. If a compound or treatment induces cell death that is not rescued by the presence of this compound, it suggests the involvement of a caspase-independent pathway.

Key Experimental Protocols

The following are generalized protocols that can be adapted for specific cell types and experimental conditions.

Assessment of Apoptosis Inhibition by this compound using Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To quantify the inhibition of apoptosis by this compound in cells treated with an apoptotic inducer.

Methodology:

-

Seed cells in a multi-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat cells with a range of concentrations of this compound (e.g., 1-10 µM) for 1-2 hours.

-

Induce apoptosis using a known stimulus (e.g., staurosporine, etoposide).

-

Include appropriate controls: untreated cells, cells treated with the apoptotic inducer alone, and cells treated with this compound alone.

-

Incubate for a time period sufficient to induce apoptosis (typically 6-24 hours).

-

Harvest the cells, including any floating cells in the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis of Caspase Substrate Cleavage

Objective: To determine the effect of this compound on the cleavage of specific caspase-3 and -7 substrates.

Methodology:

-

Follow steps 1-5 from the flow cytometry protocol.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for a known caspase-3/7 substrate (e.g., PARP, pro-caspase-3).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the cleaved form of the substrate in the presence of this compound indicates inhibition of caspase activity.

Quantitative Data Summary

| Parameter | Value | Reference |

| Target | Caspase-3, Caspase-7 | [1] |

| Ki (non-trifluoromethyl analog) | 1.2 nM (Caspase-3), 6 nM (Caspase-7) | [1] |

| Potency against other caspases | 100 to 1,000 times less potent | [1] |

Signaling Pathway Diagrams

References

The Discovery and Synthesis of CAY10406: A Technical Guide to a Selective Caspase-3/7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10406 is a potent and selective nonpeptide inhibitor of caspases-3 and -7, key executioner enzymes in the apoptotic cascade. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound. It details the foundational work on the isatin sulfonamide scaffold, the specific synthesis of this compound, and its application in modulating inflammatory pathways through the inhibition of caspase-7-mediated interleukin-1β (IL-1β) processing. This document includes comprehensive experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows to support further research and drug development efforts.

Discovery and Rationale

The discovery of this compound is rooted in the development of isatin sulfonamides as a novel class of caspase inhibitors. The foundational research by Lee et al. (2001) identified 5-dialkylaminosulfonylisatins as potent and highly selective inhibitors of caspases-3 and -7.[1] This selectivity is attributed to the unique topology of the S2 subsite in these caspases, which is comprised of Tyr204, Trp206, and Phe256 residues.[1] this compound is a trifluoromethyl analog of this isatin sulfonamide series, designed to leverage these selective interactions for targeted therapeutic applications.

The formal name for this compound is (S)-1-benzyl-5-(1-(2-((4-(trifluoromethyl)phenoxy)methyl)pyrrolidin-1-yl)sulfonyl)indoline-2,3-dione. Its development was driven by the need for small molecule inhibitors to dissect the specific roles of effector caspases in both apoptosis and inflammation.

Synthesis of this compound

The synthesis of this compound is a multi-step process based on the general scheme for 5-pyrrolidinylsulfonyl isatins developed by Lee et al. (2001). The key steps involve the synthesis of the isatin core, the preparation of the chiral pyrrolidine sidechain with the trifluoromethylphenoxy moiety, and their subsequent coupling.

Synthesis of the Isatin Core

The isatin-5-sulfonyl chloride is a key intermediate, which can be prepared from isatin-5-sulfonic acid.

Synthesis of the Chiral Pyrrolidine Sidechain

The synthesis of the (S)-2-((4-(trifluoromethyl)phenoxy)methyl)pyrrolidine sidechain is a critical step that introduces the specific pharmacophore of this compound. This involves the etherification of a suitable pyrrolidine precursor with 4-(trifluoromethyl)phenol.

Final Coupling and N-Benzylation

The isatin-5-sulfonyl chloride is coupled with the chiral pyrrolidine sidechain. The final step involves the N-benzylation of the isatin nitrogen to yield this compound.

Biological Activity and Quantitative Data

This compound is a highly potent and selective inhibitor of caspases-3 and -7. The inhibitory activity of the parent non-trifluoromethyl isatin sulfonamide compound, as determined by Lee et al. (2001), provides a strong indication of the potency of this class of inhibitors.

| Quantitative Inhibitory Activity of the Isatin Sulfonamide Scaffold | |

| Enzyme | Ki (nM) |

| Caspase-3 | 1.2 |

| Caspase-7 | 6 |

| Caspase-1 | >1000 |

| Caspase-2 | >1000 |

| Caspase-4 | >1000 |

| Caspase-6 | >1000 |

| Caspase-8 | >1000 |

| Caspase-9 | ~120 |

Data from Lee, D., et al. J. Med. Chem. 44(12), 2015-2026 (2001).[1]

More specifically, this compound has been demonstrated to effectively inhibit the caspase-7-mediated cleavage of pro-interleukin-1β (pro-IL-1β) into a pro-inflammatory 28-kDa fragment, a process observed in autoimmune inner ear disease (AIED).

| Biological Activity of this compound | |

| Target Pathway | Effect |

| Caspase-7-mediated pro-IL-1β cleavage | Inhibition of 28-kDa IL-1β fragment formation |

| Downstream cytokine induction | Reduction of IL-6, TNF-α, and CCL3 in PBMCs |

Data from Pathak S, et al., JCI Insight. 2020;5(3):e130845.

Signaling Pathway Modulation

This compound exerts its biological effects by directly inhibiting the enzymatic activity of caspase-7, thereby preventing the cleavage of its substrates. In the context of inflammation, particularly in AIED, this compound interrupts a non-canonical IL-1β processing pathway.

References

CAY10406: A Technical Guide for Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10406 is a potent and reversible inhibitor of caspase-3 and caspase-7, crucial executioner caspases in the apoptotic signaling pathway.[1][2] This technical guide provides an in-depth overview of this compound for basic research in cell biology, focusing on its mechanism of action, experimental applications, and the relevant signaling pathways. Quantitative data are presented in structured tables, and detailed experimental protocols are provided to facilitate the practical application of this compound in a laboratory setting. Visual diagrams of signaling pathways and experimental workflows are included to enhance understanding.

Introduction to this compound

This compound is an isatin sulfonamide-based compound that exhibits high selectivity for caspase-3 and caspase-7.[1] Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation.[3][4][5] Specifically, caspase-3 and caspase-7 are effector caspases, responsible for the cleavage of a wide range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[4] Recent research has also highlighted a role for caspase-7 in non-apoptotic inflammatory pathways, such as the cleavage of pro-interleukin-1β (pro-IL-1β).[6][7][8]

This compound's ability to inhibit both caspase-3 and caspase-7 makes it a valuable tool for investigating the roles of these proteases in various cellular processes. Its utility has been demonstrated in studies of apoptosis and, more specifically, in elucidating the caspase-7-mediated generation of a pro-inflammatory 28-kDa fragment of IL-1β.[8]

Mechanism of Action

This compound acts as a reversible inhibitor of caspase-3 and caspase-7.[1] The selectivity for these two caspases is attributed to the unique hydrophobic residues present in the S2 pocket of their active sites.[9] By binding to the active site, this compound prevents the cleavage of downstream substrates, thereby inhibiting the biological functions of these caspases.

A key application of this compound has been in demonstrating the role of caspase-7 in the non-canonical processing of pro-IL-1β. In response to stimuli like lipopolysaccharide (LPS), caspase-7 can cleave pro-IL-1β to generate a 28-kDa fragment.[7][8] This is distinct from the canonical inflammasome-mediated cleavage by caspase-1, which produces the 17-kDa mature IL-1β.[7][10] this compound has been shown to inhibit the formation of this 28-kDa fragment in a dose-dependent manner, confirming the involvement of caspase-7.[8]

Quantitative Data

The following tables summarize the key quantitative data related to the inhibitory activity of this compound and its effects on cellular processes.

Table 1: Inhibitory Activity of this compound against Caspases

| Caspase Target | Inhibition Constant (Ki(app)) | Reference |

| Caspase-3 | 60 nM | [1] |

| Caspase-7 | 170 nM | [1] |

| Caspase-9 | 3.1 µM | [1] |

| Caspase-1, -2, -4, -6, -8 | >25 µM | [1] |

Table 2: Cellular Effects of this compound

| Cell Type | Treatment | Effect | Concentration | Reference |

| Jurkat T cells | Camptothecin-induced apoptosis | Inhibition of apoptosis | IC50 ~50 µM | [1] |

| Chondrocytes | Apoptosis induction | 44% inhibition of apoptosis | 10 µM | [1] |

| Chondrocytes | Apoptosis induction | 98% inhibition of apoptosis | 50 µM | [1] |

| LPS-stimulated PBMCs | Caspase-7 activity | Dose-dependent inhibition | Not specified | [8] |

| LPS-stimulated PBMCs | 28-kDa IL-1β formation | Dose-dependent inhibition | Not specified | [8] |

Signaling Pathways

The signaling pathways involving caspase-3, caspase-7, and the action of this compound are complex and context-dependent. Below are diagrams illustrating the core pathways.

Figure 1. this compound Inhibition of Apoptotic Pathways.

References

- 1. Caspase-3/7 Inhibitor I The Caspase-3/7 Inhibitor I, also referenced under CAS 220509-74-0, controls the biological activity of Caspase-3/7. This small molecule/inhibitor is primarily used for Cancer applications. | 220509-74-0 [sigmaaldrich.com]

- 2. apexbt.com [apexbt.com]

- 3. Caspase-7: a protease involved in apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase 7 - Wikipedia [en.wikipedia.org]

- 5. genecards.org [genecards.org]

- 6. Autoimmune inner ear disease patient-associated 28-kDa proinflammatory IL-1β fragment results from caspase-7-mediated cleavage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JCI Insight - Autoimmune inner ear disease patient–associated 28-kDa proinflammatory IL-1β fragment results from caspase-7–mediated cleavage in vitro [insight.jci.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Potent and selective nonpeptide inhibitors of caspases 3 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JCI Insight - Autoimmune inner ear disease patient–associated 28-kDa proinflammatory IL-1β fragment results from caspase-7–mediated cleavage in vitro [insight.jci.org]

Understanding the Selectivity Profile of CAY10406: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10406 is a synthetic compound identified as a potential inhibitor of caspases, a family of cysteine-aspartic proteases that play critical roles in apoptosis (programmed cell death) and inflammation. As a member of the isatin sulfonamide class of molecules, this compound is structurally designed to interact with the active site of these enzymes. Specifically, it is recognized as an inhibitor of caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade.[1]

This technical guide aims to provide an in-depth overview of the selectivity profile of this compound. However, a comprehensive search of the scientific literature and available databases indicates that specific quantitative inhibitory data (e.g., IC₅₀ or Kᵢ values) for this compound against a panel of caspases or other enzymes is not publicly available at this time. The information that is available pertains to a closely related, non-trifluoromethyl analog. This guide will present the data for this parent compound to offer insights into the potential selectivity of this compound, alongside general experimental protocols for assessing caspase inhibition.

Selectivity Profile of a Non-Trifluoromethyl Analog

This compound is a trifluoromethyl analog of an isatin sulfonamide compound. While data for this compound is not available, its parent, the non-trifluoromethyl compound, has been characterized as a potent and selective inhibitor of caspase-3 and caspase-7. The inhibitory constants (Kᵢ) for this related molecule are summarized in the table below.

| Target | Kᵢ (nM) | Selectivity vs. Other Caspases |

| Caspase-3 | 1.2 | 100 to 1,000-fold |

| Caspase-7 | 6 | 100 to 1,000-fold |

Data presented is for the non-trifluoromethyl analog of this compound.

This parent compound demonstrates high affinity for the executioner caspases 3 and 7. Importantly, it exhibits a significant degree of selectivity, being 100 to 1,000 times less potent against other caspases that were tested. This level of selectivity is a critical attribute for a chemical probe or potential therapeutic agent, as it minimizes off-target effects and helps to elucidate the specific roles of the targeted enzymes in biological pathways.

Apoptotic Signaling Pathway

The primary targets of the this compound analog, caspase-3 and caspase-7, are central to the execution phase of apoptosis. The following diagram illustrates their position in the intrinsic and extrinsic apoptotic pathways.

Caption: Role of Caspase-3 and -7 in Apoptosis.

Experimental Protocols: In Vitro Caspase Inhibition Assay

To determine the inhibitory potency and selectivity of a compound like this compound, a series of in vitro enzymatic assays are typically performed. The following is a generalized protocol for a fluorometric caspase activity assay.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific caspase enzyme.

Materials:

-

Recombinant human caspase enzyme (e.g., caspase-3, caspase-7)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

-

Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Workflow Diagram:

Caption: General workflow for a caspase inhibition assay.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

Enzyme and Compound Incubation: In a 96-well black microplate, add the diluted compound solutions to the wells. Add the recombinant caspase enzyme to each well (except for the no-enzyme control). Include wells with DMSO only as a vehicle control (100% activity). Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.

-

Reaction Initiation: To each well, add the fluorogenic caspase substrate to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm for an AMC-based substrate.

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound.

-

Normalize the reaction rates to the vehicle control (set to 100% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Selectivity Profiling: To determine the selectivity profile, this assay is repeated with a panel of different caspase enzymes (e.g., caspase-1, -2, -6, -8, -9, -10). The resulting IC₅₀ values are then compared to assess the compound's specificity for caspase-3 and -7.

Conclusion

While this compound is described as a caspase-3 and caspase-7 inhibitor, the lack of publicly available quantitative data for this specific molecule makes a detailed assessment of its selectivity profile challenging. The data for its non-trifluoromethyl analog suggests that this class of compounds can achieve high potency and selectivity for the executioner caspases. To fully characterize this compound, further experimental work is required to determine its inhibitory constants against a broad panel of caspases and other relevant enzymes. The experimental protocol outlined in this guide provides a standard methodology for conducting such an investigation.

References

CAY10406: A Technical Guide to its Application as a Chemical Probe for Caspase-3 and -7 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10406 is a selective inhibitor of caspase-3 and caspase-7, two key executioner caspases in the apoptotic signaling pathway. As a trifluoromethyl analog of an isatin sulfonamide, this compound offers a valuable tool for investigating the roles of these specific caspases in cellular processes, including programmed cell death and inflammation. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use as a chemical probe in research settings.

Core Compound Information

This compound is a potent and selective nonpeptide inhibitor designed to target caspases 3 and 7.[1] While specific kinetic data for this compound is not yet available, the inhibitory activity of its non-trifluoromethyl parent compound provides a strong indication of its potency and selectivity.

| Property | Value | Reference |

| Formal Name | (S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin | [1] |

| CAS Number | 2108603-03-6 | [1] |

| Molecular Formula | C27H23F3N2O5S | [1] |

| Formula Weight | 544.5 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A crystalline solid | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

Solubility

| Solvent | Concentration | Reference |

| DMF | 25 mg/ml | [1] |

| DMSO | 10 mg/ml | [1] |

| DMF:PBS (pH 7.2) (1:2) | 0.5 mg/ml | [1] |

| Ethanol | 0.05 mg/ml | [1] |

Mechanism of Action and Selectivity

This compound functions as a selective inhibitor of caspase-3 and caspase-7. These caspases are critical "effector" caspases that are activated downstream in the apoptotic cascade and are responsible for the proteolytic cleavage of a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

While quantitative inhibition data for this compound is not currently published, the parent non-trifluoromethyl compound demonstrates high affinity for caspases 3 and 7.[1] This compound is reported to be 100 to 1,000 times less potent against other tested caspases, indicating a high degree of selectivity for the intended targets.[1]

Inhibitory Activity of the Parent Compound

| Caspase | Ki (nM) | Reference |

| Caspase-3 | 1.2 | [1] |

| Caspase-7 | 6 | [1] |

This high degree of selectivity makes this compound a valuable tool for dissecting the specific contributions of caspase-3 and -7 to cellular signaling events.

Signaling Pathway

The following diagram illustrates the central role of executioner caspases, such as caspase-3 and -7, in the apoptotic signaling cascade and the point of intervention for this compound.

Caption: Apoptotic signaling pathway showing the inhibitory action of this compound on executioner caspases.

Experimental Protocols

This compound can be utilized in a variety of cell-based and in vitro assays to probe the activity of caspase-3 and -7. Below are generalized protocols that can be adapted for specific experimental needs.

General Workflow for a Cell-Based Caspase Activity Assay

The following diagram outlines a typical workflow for assessing the effect of this compound on caspase activity in a cellular context.

Caption: A typical experimental workflow for using this compound in a cell-based caspase activity assay.

In Vitro Caspase Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of this compound on purified recombinant caspases.

Materials:

-

Recombinant human caspase-3 and caspase-7

-

Caspase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-pNA)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate (black for fluorescence, clear for absorbance)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in caspase assay buffer.

-

In a 96-well plate, add the diluted this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add recombinant caspase-3 or caspase-7 to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic caspase substrate to all wells.

-

Immediately measure the fluorescence (e.g., Ex/Em = 400/505 nm for AFC) or absorbance (405 nm for pNA) over time using a microplate reader.

-

Calculate the reaction velocity (rate of substrate cleavage) for each concentration of this compound.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

Cell-Based Caspase Activity Assay

This protocol assesses the ability of this compound to inhibit caspase activity in a cellular context.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide, or TNF-α)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Cell lysis buffer (e.g., containing a non-denaturing detergent like Triton X-100)

-

Caspase-3/7 activity assay kit (e.g., Cayman Chemical Item No. 10009135) or the components listed in the in vitro assay.

-

96-well plate

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours). Include a vehicle control.

-

Induce apoptosis by adding the chosen apoptosis-inducing agent to the wells.

-

Incubate for a time sufficient to induce caspase activation (this should be optimized for the specific cell line and inducer).

-

Lyse the cells by adding cell lysis buffer directly to the wells.

-

Transfer the cell lysates to a new 96-well plate.

-

Add the fluorogenic caspase-3/7 substrate to each well.

-

Measure the fluorescence over time as described in the in vitro assay protocol.

-

Normalize the caspase activity to the total protein concentration in each lysate.

Western Blot Analysis of Caspase Substrate Cleavage

This method provides a qualitative or semi-quantitative assessment of caspase inhibition by monitoring the cleavage of specific cellular substrates.

Materials:

-

Cell line, apoptosis inducer, and this compound as in the cell-based assay.

-

RIPA buffer or other suitable lysis buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific for the full-length and cleaved forms of a caspase substrate (e.g., PARP, Lamin A/C).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Follow steps 1-4 of the cell-based caspase activity assay protocol.

-

Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to assess the extent of substrate cleavage in the presence and absence of this compound.

Cited Experimental Use

A study by Pathak et al. (2020) utilized this compound to demonstrate the role of caspase-7 in the cleavage of a pro-inflammatory IL-1β fragment. In this study, this compound was used at a concentration of 10 µM to inhibit the expression of the 28-kDa IL-1β fragment without significant cytotoxicity.[2] This provides a valuable reference point for the effective concentration of this compound in cell-based experiments.

Conclusion

This compound is a selective and potent chemical probe for the study of caspase-3 and -7 activity. Its high selectivity, as inferred from its parent compound, makes it a valuable tool for dissecting the specific roles of these executioner caspases in apoptosis and other cellular processes. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their investigations. As with any chemical probe, it is crucial to perform appropriate control experiments to ensure the specificity of the observed effects.

References

Preliminary Studies on the Biological Effects of CAY10406: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological effects of CAY10406, a known inhibitor of caspase-3 and caspase-7. The information presented herein is based on foundational in vitro studies that have begun to elucidate its mechanism of action and potential therapeutic implications. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways to support further research and development efforts.

Core Finding: Inhibition of Caspase-7-Mediated IL-1β Cleavage

Preliminary research has identified a significant biological effect of this compound in the context of inflammatory cytokine processing. Specifically, this compound has been shown to inhibit the caspase-7-mediated cleavage of pro-interleukin-1β (pro-IL-1β) into a 28-kDa fragment.[1][2] This finding is critical as it suggests a role for this compound in modulating inflammatory pathways that are dependent on this specific cleavage event.

The study highlighting this effect investigated the production of a unique 28-kDa IL-1β fragment observed in peripheral blood mononuclear cells (PBMCs) from patients with autoimmune inner ear disease.[1][3][4] The research demonstrated that this fragment is specifically generated by caspase-7 and that its formation can be blocked by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the initial study on this compound's inhibitory activity.

| Parameter | Value | Experimental Context | Reference |

| Inhibitor | This compound | Caspase-3/7 Inhibitor | [2] |

| Target Enzyme | Caspase-7 | [3] | |

| Substrate | Pro-Interleukin-1β (pro-IL-1β) | [1] | |

| Product | 28-kDa IL-1β fragment | [1] | |

| Effective Concentration | 10 μM | Inhibition of 28-kDa IL-1β fragment expression | [2] |

| Cytotoxicity | No significant cytotoxicity observed | At 10 μM concentration | [2] |

Experimental Protocols

A detailed understanding of the methodologies employed in these preliminary studies is crucial for replication and further investigation. The following sections outline the key experimental protocols.

In Vitro Caspase-7-Mediated Cleavage of Pro-IL-1β

This assay was designed to determine if caspase-7 can directly cleave pro-IL-1β to generate the 28-kDa fragment and to assess the inhibitory effect of this compound.

Materials:

-

Recombinant human pro-IL-1β

-

Active recombinant human caspase-7

-

This compound (caspase-3/7 inhibitor)

-

Caspase assay buffer

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Anti-IL-1β antibody

Procedure:

-

Recombinant pro-IL-1β (e.g., 200 ng) is incubated with active recombinant caspase-7 (e.g., 1 unit) in a caspase assay buffer.

-

For inhibition studies, this compound is pre-incubated with caspase-7 for a specified time (e.g., 30 minutes) at a final concentration of 10 μM before the addition of the pro-IL-1β substrate.

-

The reaction mixture is incubated at 37°C for a set duration (e.g., 2 hours).

-

The reaction is terminated by the addition of SDS-PAGE loading buffer.

-

The reaction products are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane for Western blot analysis.

-

The membrane is probed with a primary antibody specific for IL-1β to detect the full-length pro-IL-1β and its cleavage fragments.

-

Following incubation with a secondary antibody, the protein bands are visualized using an appropriate detection system.

-

The intensity of the 28-kDa band is quantified to determine the extent of cleavage and its inhibition by this compound.

Cell Culture and Treatment

Peripheral blood mononuclear cells (PBMCs) were used to study the cellular production of the 28-kDa IL-1β fragment.

Materials:

-

Ficoll-Paque for PBMC isolation

-

RPMI 1640 medium supplemented with fetal bovine serum and antibiotics

-

Lipopolysaccharide (LPS)

-

This compound

-

Cell lysis buffer

-

Protein assay reagents

Procedure:

-

PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cells are cultured in RPMI 1640 medium.

-

To induce pro-IL-1β expression, cells are stimulated with LPS (e.g., 1 μg/mL) for a specified period.

-

For inhibition experiments, cells are pre-treated with this compound (10 μM) for a set time before and during LPS stimulation.

-

After the incubation period, cell lysates are prepared using a suitable lysis buffer.

-

The total protein concentration in the lysates is determined.

-

Equal amounts of protein are subjected to SDS-PAGE and Western blotting as described in the in vitro cleavage assay protocol to detect the 28-kDa IL-1β fragment.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathway involving caspase-7-mediated IL-1β processing and the experimental workflow for assessing the inhibitory effect of this compound.

Caption: this compound inhibits caspase-7-mediated cleavage of pro-IL-1β.

Caption: Workflow for assessing this compound inhibition of IL-1β cleavage.

References

- 1. Autoimmune inner ear disease patient-associated 28-kDa proinflammatory IL-1β fragment results from caspase-7-mediated cleavage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. JCI Insight - Autoimmune inner ear disease patient–associated 28-kDa proinflammatory IL-1β fragment results from caspase-7–mediated cleavage in vitro [insight.jci.org]

- 4. JCI Insight - Autoimmune inner ear disease patient–associated 28-kDa proinflammatory IL-1β fragment results from caspase-7–mediated cleavage in vitro [insight.jci.org]

Methodological & Application

Dissolving CAY10406 for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10406 is a potent trifluoromethyl analog of an isatin sulfonamide that selectively inhibits caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[1] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in cell culture-based assays. This document provides detailed protocols for the dissolution of this compound, preparation of stock and working solutions, and important considerations for its use in cell culture experiments.

Introduction to this compound

This compound is a valuable tool for studying the roles of caspases 3 and 7 in apoptosis and other cellular processes. These caspases are activated by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways and are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][3][4][5][6][7] By inhibiting caspases 3 and 7, this compound allows researchers to investigate the downstream consequences of their activation and to explore potential therapeutic strategies targeting apoptosis.

Solubility of this compound

The solubility of this compound in various solvents is a critical factor in preparing solutions for cell culture experiments. The following table summarizes the solubility data for this compound.

| Solvent | Solubility | Molar Concentration (at max solubility) |

| Dimethylformamide (DMF) | 25 mg/mL | ~45.91 mM |

| Dimethyl sulfoxide (DMSO) | 10 mg/mL | ~18.36 mM |

| Ethanol | 0.05 mg/mL | ~0.09 mM |

| DMF:PBS (pH 7.2) (1:2) | 0.5 mg/mL | ~0.92 mM |

Note: The Formula Weight of this compound is 544.5 g/mol .[1] Molar concentration is calculated using the formula: Molarity (M) = (Solubility in mg/mL) / (Formula Weight in g/mol ) * 1000.

Experimental Protocols

Materials

-

This compound (crystalline solid)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Dimethylformamide (DMF), cell culture grade

-

Sterile phosphate-buffered saline (PBS), pH 7.2

-

Sterile microcentrifuge tubes

-

Sterile pipettes and tips

-

Vortex mixer

-

Cell culture medium appropriate for the cell line of interest

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used solvent for cell culture experiments.

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Weighing this compound: Carefully weigh out a precise amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.445 mg of this compound.

-

Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of cell culture grade DMSO to achieve a final concentration of 10 mM. For 5.445 mg of this compound, add 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

-

Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. The solid compound is stable for at least 4 years.[1] The stability of the solution should be monitored, though it is generally expected to be stable for several months when stored properly.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in a sterile cell culture medium.

-

Determine Final Concentration: Decide on the final concentration(s) of this compound required for your experiment.

-

Serial Dilution: Perform a serial dilution of the 10 mM stock solution into a sterile cell culture medium to achieve the desired final concentrations.

-

Solvent Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration of this compound used, to account for any potential effects of the solvent on the cells. The final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v) to minimize cytotoxicity.

Visualization of Protocols and Pathways

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound solutions for cell culture experiments.

Caption: Workflow for this compound solution preparation.

This compound Inhibition of the Apoptotic Pathway

This compound inhibits caspases 3 and 7, which are central to the execution phase of apoptosis. The diagram below shows the convergence of the intrinsic and extrinsic apoptotic pathways on these caspases.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Caspases 3 and 7: Key Mediators of Mitochondrial Events of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caspase-3 Signaling | Cell Signaling Technology [awsprod-cellsignal.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for CAY10406: A Caspase 3/7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10406 is a potent inhibitor of caspase-3 and caspase-7, key executioner enzymes in the apoptotic signaling pathway. Its ability to block the activity of these caspases makes it a valuable tool for in vitro studies aimed at understanding and modulating programmed cell death. A working concentration of 10 µM has been shown to be effective in inhibiting the expression of the 28-kDa IL-1β fragment without inducing significant cytotoxicity, making it a suitable concentration for a variety of cell-based assays.[1] This document provides detailed application notes and protocols for the use of this compound in in vitro settings.

Quantitative Data Summary

While specific IC50 values for this compound against caspase-3 and caspase-7 are not publicly available in the reviewed literature, a concentration of 10 µM has been experimentally validated to be effective and non-toxic in at least one study.[1] Further dose-response experiments are recommended to determine the optimal concentration for specific cell lines and experimental conditions.

| Parameter | Value | Cell Line/Assay | Reference |

| Recommended Working Concentration | 10 µM | In vitro cell culture | [1] |

| Cytotoxicity | No significant cytotoxicity observed | In vitro cell culture | [1] |

Signaling Pathways

Caspase-3 and caspase-7 are central executioner caspases in the apoptosis pathway. They are activated by initiator caspases (e.g., caspase-8 and caspase-9) and proceed to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. This compound, by inhibiting caspase-3 and -7, effectively blocks this downstream cascade.

Caption: this compound inhibits the central executioner caspases-3 and -7 in the apoptotic pathway.

Experimental Protocols

Protocol 1: General Cell Culture Treatment with this compound

This protocol provides a general guideline for treating adherent or suspension cells with this compound to assess its effect on a downstream cellular process.

Materials:

-

This compound

-

Appropriate cell line and culture medium

-

DMSO (for dissolving this compound)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

-

Standard cell culture equipment (incubator, centrifuge, etc.)

Procedure:

-

Cell Seeding: Seed cells at a density appropriate for your specific assay and allow them to adhere (for adherent cells) or stabilize in suspension for 24 hours.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. For a 10 mM stock, dissolve 1 mg of this compound (assuming a molecular weight, which should be confirmed from the supplier) in the appropriate volume of DMSO.

-

Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Include a vehicle control (medium with the same concentration of DMSO as the this compound-treated wells).

-

Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate the cells for the desired period, depending on the specific experimental endpoint.

-

Downstream Analysis: After the incubation period, harvest the cells and proceed with your intended downstream analysis (e.g., western blotting for cleaved substrates, flow cytometry for apoptosis markers, or measurement of IL-1β levels).

Protocol 2: In Vitro Caspase-3/7 Activity Assay

This protocol describes a general method to measure the inhibitory effect of this compound on caspase-3/7 activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cells treated with an apoptosis-inducing agent (e.g., staurosporine, etoposide) to activate caspases

-

This compound

-

Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Cell Lysis: After inducing apoptosis, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay).

-

Assay Setup: In a 96-well black microplate, add a consistent amount of protein lysate to each well.

-

Inhibitor Addition: Add varying concentrations of this compound (prepared by serial dilution in assay buffer) to the wells. Include a no-inhibitor control and a vehicle control.

-

Substrate Addition: Add the fluorogenic caspase-3/7 substrate to all wells to a final concentration recommended by the manufacturer.

-

Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen substrate (e.g., Ex/Em = 360/460 nm for Ac-DEVD-AMC).

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. An IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for in vitro caspase-3/7 inhibition assay using this compound.

Conclusion

This compound is a valuable research tool for the in vitro investigation of apoptosis. The provided protocols offer a starting point for utilizing this inhibitor in various cell-based assays. It is recommended that researchers optimize the working concentration of this compound for their specific experimental system to achieve the most reliable and reproducible results. Further characterization of its IC50 values and selectivity profile will enhance its utility in the field of apoptosis research.

References

Application Notes and Protocols for CAY10406 in Caspase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing CAY10406, a known caspase-3 and caspase-7 inhibitor, in a fluorometric caspase activity assay. This guide is intended for professionals in research and drug development to assess caspase-3/7 activity and to evaluate the inhibitory potential of test compounds.

Introduction

Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis (programmed cell death). Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3, caspase-7), which in turn cleave a host of cellular proteins to orchestrate the dismantling of the cell. Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders, making caspases attractive therapeutic targets.

This compound has been identified as an inhibitor of caspase-3 and caspase-7.[1] These caspases share a substrate recognition sequence (DEVD) and are key executioners of apoptosis. This compound has been shown to inhibit the expression of the 28-kDa IL-1β fragment at a concentration of 10 µM with no significant cytotoxicity.[1] This document outlines a protocol for a fluorometric caspase-3/7 activity assay using this compound as a reference inhibitor.

Signaling Pathway

The activation of executioner caspases-3 and -7 is a critical convergence point for both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The following diagram illustrates the simplified signaling cascade leading to caspase-3/7 activation and its subsequent role in apoptosis.

Caption: Apoptotic signaling pathways converging on Caspase-3/7.

Experimental Principles

The caspase-3/7 activity assay is a fluorometric method that utilizes a specific substrate, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC).[2] In the presence of active caspase-3 or caspase-7, the substrate is cleaved, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The fluorescence intensity, measured at an excitation wavelength of ~380-400 nm and an emission wavelength of ~460-505 nm, is directly proportional to the caspase activity in the sample.[2][3][4] this compound, as an inhibitor, will reduce the cleavage of Ac-DEVD-AMC, leading to a decrease in the fluorescent signal.

Data Presentation

The inhibitory activity of this compound and other test compounds can be quantified by determining their half-maximal inhibitory concentration (IC50). This is achieved by measuring caspase-3/7 activity across a range of inhibitor concentrations.

Table 1: Example Inhibitory Activity of this compound on Caspase-3/7

| Inhibitor | Target Caspase(s) | Ki (nM) | IC50 (nM) | Solubility |

| This compound | Caspase-3/7 | N/A | ~50-200* | Soluble in DMSO |

| Inhibitor I | Caspase-3 | 60 | 120 | Soluble in DMSO |

| Inhibitor I | Caspase-7 | 170 | N/A | Soluble in DMSO |

Experimental Protocols

Materials and Reagents

-

This compound (store as a stock solution in DMSO at -20°C)

-

Cells of interest (e.g., Jurkat cells for suspension or HeLa cells for adherent cultures)

-

Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

-

Cell Culture Medium (e.g., DMEM, RPMI-1640)

-

Phosphate-Buffered Saline (PBS)

-

Caspase Assay Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

-

Caspase Assay Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

Caspase-3/7 Substrate: Ac-DEVD-AMC (store as a stock solution in DMSO at -20°C)

-

Black, flat-bottom 96-well microplates

-

Fluorometric microplate reader

Experimental Workflow

The following diagram outlines the general workflow for the caspase-3/7 activity assay.

Caption: General workflow for a cell-based caspase-3/7 activity assay.

Detailed Protocol

1. Preparation of Reagents

-

This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to achieve a 10 mM concentration. Aliquot and store at -20°C. Further dilutions should be made in the appropriate assay buffer just before use.

-

Ac-DEVD-AMC Substrate Stock Solution (10 mM): Dissolve Ac-DEVD-AMC in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.

-

Working Substrate Solution (50 µM): Dilute the 10 mM stock solution in Caspase Assay Reaction Buffer to a final concentration of 50 µM immediately before use.

2. Cell Culture and Treatment

-

Adherent Cells: Seed cells in a black, clear-bottom 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well and allow them to attach overnight.

-

Suspension Cells: Seed cells in a black 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells/well.

-

Treatment:

-

Negative Control: Add vehicle (e.g., DMSO in media) to a set of wells.

-

Positive Control (Apoptosis Induction): Treat cells with an appropriate apoptosis-inducing agent (e.g., 1 µM Staurosporine for 3-4 hours).

-

Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for 1 hour before adding the apoptosis-inducing agent.

-

3. Cell Lysis

-

Centrifuge the plate at 300 x g for 5 minutes (especially for suspension cells) and carefully aspirate the media.

-

Wash the cells once with 100 µL of ice-cold PBS.

-

Aspirate the PBS and add 50 µL of ice-cold Caspase Assay Lysis Buffer to each well.

-

Incubate the plate on ice for 10-15 minutes with gentle shaking.

4. Caspase Activity Assay

-

Centrifuge the lysate plate at 800 x g for 10 minutes at 4°C.

-

Carefully transfer 40 µL of the supernatant (cell lysate) to a new black, flat-bottom 96-well plate.

-

Add 50 µL of Caspase Assay Reaction Buffer to each well.

-

Add 10 µL of the 50 µM Ac-DEVD-AMC working substrate solution to each well to initiate the reaction.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

5. Fluorescence Measurement and Data Analysis

-

Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.[3][4]

-

Calculation of Caspase Activity: Subtract the background fluorescence (from wells with lysis buffer and substrate but no lysate) from all readings. The relative caspase-3/7 activity can be expressed as the fold-change in fluorescence compared to the negative control.

-

IC50 Determination: Plot the percentage of caspase activity inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the inhibitor that reduces the caspase activity by 50%.

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Fluorescence | Substrate degradation | Prepare fresh substrate solution. Protect from light. |

| Contaminated reagents | Use fresh, high-purity reagents. | |

| Low Signal in Positive Control | Insufficient apoptosis induction | Optimize the concentration and incubation time of the inducing agent. |

| Low cell number | Increase the number of cells per well. | |

| Inactive caspase enzyme | Ensure proper cell lysis and handling of lysates on ice. | |

| High Variability Between Replicates | Inconsistent pipetting | Use calibrated pipettes and ensure proper mixing. |

| Uneven cell seeding | Ensure a single-cell suspension before seeding. |

Conclusion

This protocol provides a comprehensive framework for using this compound as an inhibitor in a fluorometric caspase-3/7 activity assay. By following these guidelines, researchers can effectively assess the inhibitory potential of this compound and other compounds, contributing to the discovery and development of novel therapeutics targeting apoptosis. Accurate determination of IC50 values will require careful optimization of experimental conditions for the specific cell line and apoptosis induction method used.

References

Application Notes and Protocols for CAY10406 in Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of CAY10406 and its role in apoptosis, clarifying its function as an inhibitor. Due to frequent confusion with a similarly named compound, this document also details the pro-apoptotic effects of CAY10404.

Part 1: this compound - An Inhibitor of Apoptosis

Application Notes

This compound is a cell-permeable and reversible inhibitor of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[1][2][3] Its primary application in research is the inhibition of apoptosis . By blocking the activity of caspase-3 and -7, this compound can prevent the cleavage of downstream substrates such as poly(ADP-ribose) polymerase (PARP) and ultimately halt the progression of apoptotic cell death.

A notable application of this compound is in the study of inflammatory processes. Specifically, it has been used to demonstrate the role of caspase-7 in the cleavage of pro-interleukin-1β (pro-IL-1β) into a 28-kDa fragment.[4][5] In peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS), this compound was shown to inhibit the generation of this 28-kDa IL-1β fragment in a dose-dependent manner, confirming that the cleavage is caspase-7 dependent.[4][5] This makes this compound a valuable tool for dissecting the specific roles of caspase-3 and -7 in both apoptosis and inflammation.

It is crucial to distinguish this compound from CAY10404, a selective cyclooxygenase-2 (COX-2) inhibitor that induces apoptosis. The similar nomenclature can be a source of confusion.

Quantitative Data for this compound

| Parameter | Cell Line/System | Concentration Range | Effect | Reference |

| Inhibition of Caspase-7 | LPS-stimulated human PBMCs | 10 pM - 10 µM | Dose-dependent inhibition of caspase-7 activity and 28-kDa IL-1β fragment formation. | [4] |

| Cytotoxicity | LPS-stimulated human PBMCs | Up to 10 µM | No significant cytotoxicity observed; cell viability between 70% and 85%. | [1][4] |

Experimental Protocol: Inhibition of Caspase-7-Mediated IL-1β Cleavage with this compound

This protocol describes the use of this compound to inhibit the cleavage of pro-IL-1β in cultured cells.

Materials:

-

This compound (prepared in DMSO)

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE and Western blotting reagents and equipment

-

Primary antibodies: anti-IL-1β, anti-caspase-7, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Culture: Culture human PBMCs in RPMI-1640 medium supplemented with 10% FBS.

-

Cell Treatment:

-

Seed PBMCs at a suitable density.

-

Pre-treat cells with varying concentrations of this compound (e.g., 10 pM, 10 nM, 10 µM) or a vehicle control (DMSO) for 1 hour.

-

Stimulate the cells with 1 µg/mL LPS to induce pro-IL-1β expression and processing.

-

Incubate for the desired time period (e.g., 24 hours).

-

-

Cell Lysis:

-

Harvest the cells and wash with cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against IL-1β (to detect the 28-kDa fragment) and caspase-7. Use β-actin as a loading control.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Expected Results: A dose-dependent decrease in the intensity of the 28-kDa IL-1β fragment band and cleaved caspase-7 band in this compound-treated samples compared to the LPS-only treated control.

Signaling Pathway and Workflow Diagrams

Caption: this compound inhibits apoptosis by blocking Caspase-3/7 activation.

Caption: Experimental workflow for this compound-mediated inhibition analysis.

Part 2: CAY10404 - An Inducer of Apoptosis

Application Notes

In contrast to this compound, CAY10404 is a highly selective cyclooxygenase-2 (COX-2) inhibitor that has been shown to induce apoptosis in various cancer cell lines, particularly human neuroblastoma cells.[6] Treatment with CAY10404 leads to a dose-dependent decrease in cell viability and the induction of apoptotic cell death.[6]